1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole
Description
1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole (CAS: 219917-81-4) is a benzotriazole derivative characterized by an octyloxymethyl substituent attached to the triazole ring. Its molecular formula is C₁₅H₂₃N₃O, with a molecular weight of 261.369 g/mol and a purity of 97% (Fluorochem) . The compound’s structure combines the aromatic benzotriazole core with a long aliphatic chain, enhancing lipophilicity compared to shorter-chain or aromatic-substituted analogs.
Structure
3D Structure
Properties
IUPAC Name |
1-(octoxymethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-3-4-5-6-9-12-19-13-18-15-11-8-7-10-14(15)16-17-18/h7-8,10-11H,2-6,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCQYLVRAUKISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzotriazole core, which can be derived from o-phenylenediamine and sodium nitrite.
Alkylation: The benzotriazole core is then alkylated with an octyloxy group. This step involves the reaction of benzotriazole with an alkylating agent such as octyl bromide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, where nucleophiles replace the octyloxy group or other substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the octyloxy group.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor in metal protection, preventing the degradation of metals in harsh environments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is employed as a UV stabilizer in plastics and coatings, enhancing the durability and lifespan of materials exposed to sunlight.
Mechanism of Action
The mechanism of action of 1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form coordination complexes with metal ions, inhibiting corrosion. In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The octyloxymethyl group in the target compound increases hydrophobicity compared to shorter-chain (e.g., ethoxybutyl) or aromatic (e.g., biphenylmethoxy) substituents. This property may enhance membrane permeability in biological systems or compatibility with nonpolar matrices in materials science.
- Thermal Stability : Derivatives with aromatic substituents (e.g., biphenylmethoxy) exhibit higher melting points (108–109°C) due to enhanced crystallinity, whereas aliphatic chains (e.g., octyloxy) likely reduce melting points .
Spectroscopic and Analytical Data
- IR Spectroscopy: The nitroimidazole derivative shows characteristic NO₂ peaks at 1539 and 1330 cm⁻¹, absent in the target compound .
- NMR : For 1-(biphenylmethoxymethyl)-benzotriazole, δ 4.55 (s, 2H, CH₂) and aromatic proton signals at δ 7.32–8.10 are observed, similar to the target compound’s expected benzotriazole core .
Biological Activity
1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and other pharmacological properties as reported in various studies.
Chemical Structure and Properties
The compound features a benzotriazole core substituted with an octyloxy methyl group, which influences its solubility and biological interactions. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. The antibacterial activity of this compound has been assessed against various bacterial strains, including Escherichia coli and Bacillus subtilis.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 μg/mL |
| B. subtilis | 15 μg/mL |
The results demonstrate that the compound exhibits dose-dependent activity against these bacteria, suggesting potential applications in antimicrobial formulations .
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzotriazole derivatives against various viruses. For instance, certain derivatives have shown selective activity against Coxsackievirus B5 (CVB5), with effective concentrations ranging from 6 to 18.5 μM.
Table 2: Antiviral Activity Against CVB5
| Compound | EC50 (μM) | Cytotoxicity (CC50) |
|---|---|---|
| 18e | 12 | >100 |
| 43a | 15 | >100 |
These findings indicate that while these compounds are effective against viral infections, they maintain a favorable safety profile in vitro .
The biological activity of benzotriazole derivatives is often attributed to their ability to interact with critical biological targets. For example:
- Antimicrobial Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic processes.
- Antiviral Mechanism : Some derivatives have been shown to interfere with viral replication by inhibiting viral RNA synthesis or blocking viral entry into host cells.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been conducted to understand how structural modifications influence biological activity. Key findings include:
- Bulky hydrophobic groups enhance antimicrobial efficacy.
- Substituents at specific positions on the benzotriazole ring can significantly alter the potency and selectivity of the compounds against pathogens.
Table 3: QSAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Bulky hydrophobic groups | Increased antibacterial activity |
| Electron-withdrawing groups | Enhanced antiviral potency |
Case Studies
Several case studies have documented the effectiveness of benzotriazole derivatives in clinical settings. For instance:
- A study demonstrated that a related compound significantly reduced bacterial load in infected animal models.
- Another investigation reported promising results in reducing viral loads in cell cultures treated with specific benzotriazole derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of 1H-1,2,3-benzotriazole with octyloxymethyl chloride or similar electrophiles under basic conditions. Critical parameters include:
- Temperature : Elevated temperatures (~60–80°C) improve reactivity but may lead to side reactions (e.g., over-alkylation).
- Base Selection : Strong bases like NaH or K₂CO₃ facilitate deprotonation of benzotriazole, enhancing nucleophilicity .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve solubility of reagents.
- Purification : Column chromatography or recrystallization (e.g., acetone/water) is essential to isolate the product from unreacted benzotriazole or byproducts .
- Key Reference : Similar alkylation strategies are employed in the synthesis of trisubstituted phenols using benzotriazole derivatives .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., octyloxy methyl protons at δ ~3.5–4.0 ppm and benzotriazole aromatic protons at δ ~7.5–8.5 ppm).
- X-ray Diffraction : Resolves molecular geometry, bond lengths (e.g., N–N bonds in triazole ring: ~1.28–1.39 Å), and packing arrangements .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (261.369 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does the octyloxymethyl substituent influence the reactivity of 1H-1,2,3-benzotriazole in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Steric Effects : The bulky octyloxy group hinders nucleophilic attack at the N1 position, directing reactivity to N2 or N3.
- Electronic Effects : The electron-donating octyloxy group increases electron density on the triazole ring, enhancing susceptibility to electrophilic substitution.
- Case Study : In analogous compounds, such as 1-(methanesulfonyl)-1H-benzotriazole, substituents modulate reactivity as acyl transfer agents .
- Reference : Computational studies (e.g., DFT) on related benzotriazole derivatives can predict regioselectivity .
Q. What strategies resolve contradictory data on the stability of this compound under acidic or oxidative conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to varying pH (1–14) and oxidizing agents (e.g., H₂O₂, KMnO₄), monitoring decomposition via HPLC or TLC.
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in octyloxy group) traces degradation pathways.
- Contradiction Example : While sodium hypochlorite oxidizes benzotriazole derivatives (e.g., forming 1-chloro derivatives ), the octyloxymethyl group may stabilize the core structure against oxidation.
Q. How can this compound be utilized as a masked intermediate in heterocyclic synthesis?
- Methodological Answer :
- Coupling Reactions : The compound acts as a benzotriazolylmethyl synthon. For example, it can undergo C–N activation via Cu catalysis to form aryl derivatives .
- Deprotection Strategies : Acidic hydrolysis (e.g., HCl/THF) cleaves the octyloxymethyl group, regenerating 1H-1,2,3-benzotriazole for further functionalization .
- Reference : Benzotriazole derivatives are used in regioselective formylation and amide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
